5,6-dimethyl-2-({2-oxo-2-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethyl}sulfanyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
The compound 5,6-dimethyl-2-({2-oxo-2-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethyl}sulfanyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic molecule It features a thieno[2,3-d]pyrimidin-4-one core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-({2-oxo-2-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethyl}sulfanyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic synthesis. The key steps include:
Formation of the thieno[2,3-d]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step involves the reaction of the thieno[2,3-d]pyrimidin-4-one core with a piperazine derivative.
Attachment of the tetrazole ring: The tetrazole ring can be introduced through a cycloaddition reaction involving azide and nitrile precursors.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-2-({2-oxo-2-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethyl}sulfanyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone or nitro groups, leading to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5,6-dimethyl-2-({2-oxo-2-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethyl}sulfanyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-({2-oxo-2-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethyl}sulfanyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit key enzymes involved in disease pathways.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
5,6-dimethyl-2-({2-oxo-2-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethyl}sulfanyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: can be compared with similar compounds such as:
Thieno[2,3-d]pyrimidin-4-one derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity.
Tetrazole-containing compounds: These compounds have a tetrazole ring, which is known for its bioactivity and stability.
Piperazine derivatives: Compounds containing the piperazine moiety are widely studied for their pharmacological properties.
The uniqueness of This compound lies in its combination of these structural features, which may confer unique biological activities and therapeutic potential.
Properties
IUPAC Name |
5,6-dimethyl-2-[2-oxo-2-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N8O2S2/c1-18-19(2)39-24-23(18)25(37)34(20-9-5-3-6-10-20)27(28-24)38-17-22(36)32-13-15-33(16-14-32)26-29-30-31-35(26)21-11-7-4-8-12-21/h3-12H,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGBYWRXGWUKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCN(CC3)C4=NN=NN4C5=CC=CC=C5)C6=CC=CC=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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